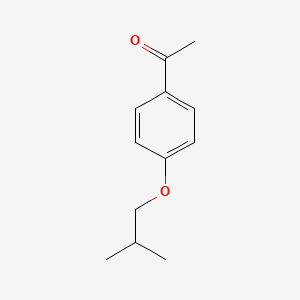

1-(4-Isobutoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Isobutoxyphenyl)ethanone is a chemical compound with the chemical formula C12H16O2 . It is also known as IBPE and is a fragrant organic compound.

Synthesis Analysis

A process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)ethanone in the presence of a catalyst composition comprising copper has been described . This process involves reacting 1-(4-isobutylphenyl)ethanone with hydrogen in the presence of a catalyst composition comprising copper and one or more metals other than copper .Molecular Structure Analysis

The molecular structure of 1-(4-Isobutoxyphenyl)ethanone is represented by the linear formula C12H16O2 . The InChI code for this compound is 1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 .Physical And Chemical Properties Analysis

1-(4-Isobutoxyphenyl)ethanone is a liquid at room temperature . It has a molecular weight of 192.26 . It is soluble in water, ethanol, isopropanol, and ether.Scientific Research Applications

Phase Equilibrium Studies

Research on compounds closely related to 1-(4-Isobutoxyphenyl)ethanone, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, focuses on their solid-liquid phase equilibrium. This includes studying their ternary phase diagrams in various solvents, which is crucial for understanding their separation and crystallization processes. Such studies are fundamental in chemical engineering and materials science (Li et al., 2019).

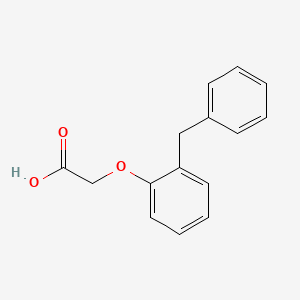

Mechanochemistry in Pharmaceuticals

Mechanochemistry explores the physical and chemical transformations of substances under mechanical force. Research involving the mechanochemical treatment of ibuprofen, a compound related to 1-(4-Isobutoxyphenyl)ethanone, shows its potential for detoxifying expired pharmaceuticals. This process leads to the formation of various degradation products, offering insights into environmentally friendly waste management methods for pharmaceuticals (Andini et al., 2012).

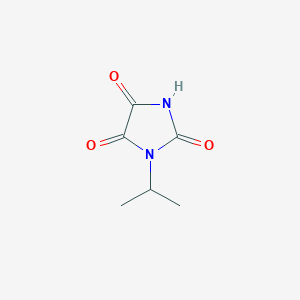

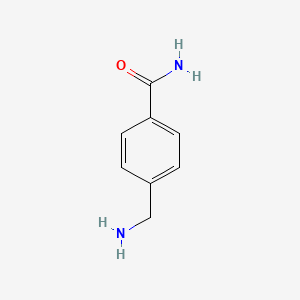

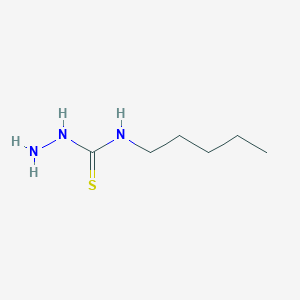

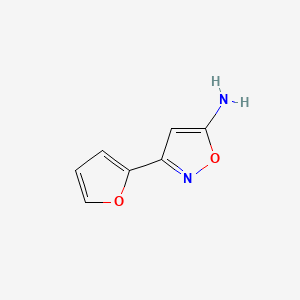

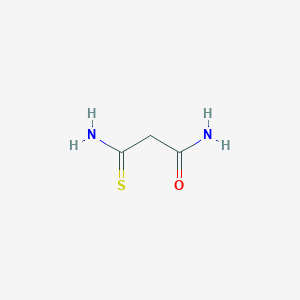

Synthesis and Characterization of Heterocycles

The synthesis of complex heterocycles using derivatives of 1-(4-Isobutoxyphenyl)ethanone is a significant area of research. These studies involve the preparation of various novel compounds, which are key in developing new pharmaceuticals, agrochemicals, and materials. The synthesized compounds are characterized using techniques like NMR, IR, and mass spectroscopy, contributing to the field of organic and medicinal chemistry (Moskvina et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of compounds related to 1-(4-Isobutoxyphenyl)ethanone, like 1-(4-methoxyphenyl)ethanone, provides insights into their molecular geometry and intermolecular interactions. This research is fundamental in crystallography and material science, aiding in the understanding of molecular packing and stability (Rao et al., 2014).

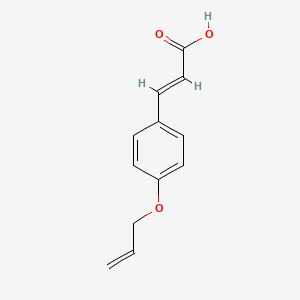

Photoremovable Protecting Groups

In organic chemistry, the development of photoremovable protecting groups using compounds similar to 1-(4-Isobutoxyphenyl)ethanone is crucial. These protecting groups are used to shield functional groups during chemical reactions and can be removed by light, which is pivotal in synthesizing complex organic molecules (Atemnkeng et al., 2003).

Safety and Hazards

properties

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRYHNAGXRLMAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366312 |

Source

|

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isobutoxyphenyl)ethanone | |

CAS RN |

24242-97-5 |

Source

|

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)